molecular formula C20H19BrFN3O2 B11461475 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea CAS No. 931738-64-6

1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea

Cat. No.: B11461475
CAS No.: 931738-64-6
M. Wt: 432.3 g/mol
InChI Key: IFIKCSNTOZVZEE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, an isoquinolinyl group, and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Isoquinolinone Intermediate:

    • Starting with 2-(2-methylpropyl)isoquinoline, the compound is oxidized to form 2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline.
    • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions: Reflux in an appropriate solvent like acetic acid.
  • Bromination and Fluorination of Phenyl Ring:

    • The phenyl ring is brominated and fluorinated to obtain 4-bromo-2-fluoroaniline.
    • Reagents: Bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor.
    • Conditions: Controlled temperature and solvent conditions to ensure selective substitution.
  • Urea Formation:

    • The isoquinolinone intermediate is reacted with 4-bromo-2-fluoroaniline in the presence of a coupling agent to form the final urea compound.
    • Reagents: Coupling agents like carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP).
    • Conditions: Mild temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.
    • Conditions: Solvents like DMF or DMSO, elevated temperatures.
  • Reduction Reactions:

    • The carbonyl group in the isoquinolinone moiety can be reduced to form the corresponding alcohol.
    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Anhydrous solvents, low temperatures.
  • Oxidation Reactions:

    • The isoquinolinone moiety can be further oxidized to form more oxidized derivatives.
    • Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
    • Conditions: Controlled temperature and solvent conditions.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Reduction reactions produce alcohol derivatives.
  • Oxidation reactions yield more oxidized isoquinolinone derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
    • Investigation of its biological activity against various diseases.
  • Pharmacology:

    • Study of its pharmacokinetics and pharmacodynamics in biological systems.
    • Evaluation of its potential as a therapeutic agent.
  • Materials Science:

    • Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea involves its interaction with specific molecular targets:

  • Molecular Targets:

    • Enzymes or receptors that are involved in disease pathways.
    • Potential targets include kinases, proteases, or G-protein coupled receptors.
  • Pathways Involved:

    • Modulation of signaling pathways that regulate cell growth, apoptosis, or inflammation.
    • Inhibition or activation of specific enzymes that play a role in disease progression.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]amide
  • 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]carbamate
  • Uniqueness:

    • The presence of both bromine and fluorine atoms on the phenyl ring provides unique reactivity and biological activity.
    • The isoquinolinone moiety adds to its structural complexity and potential for diverse applications.
  • This detailed article provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    CAS No.

    931738-64-6

    Molecular Formula

    C20H19BrFN3O2

    Molecular Weight

    432.3 g/mol

    IUPAC Name

    1-(4-bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxoisoquinolin-4-yl]urea

    InChI

    InChI=1S/C20H19BrFN3O2/c1-12(2)10-25-11-18(14-5-3-4-6-15(14)19(25)26)24-20(27)23-17-8-7-13(21)9-16(17)22/h3-9,11-12H,10H2,1-2H3,(H2,23,24,27)

    InChI Key

    IFIKCSNTOZVZEE-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1C=C(C2=CC=CC=C2C1=O)NC(=O)NC3=C(C=C(C=C3)Br)F

    Origin of Product

    United States

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